

Application Notes and Protocols for Opropargylation of Alcohols with Propargyl Methanesulfonate

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Compound of Interest		
Compound Name:	Propargyl Methanesulfonate Ester	
Cat. No.:	B018381	Get Quote

Introduction

The O-propargylation of alcohols is a crucial chemical transformation for introducing a propargyl group (-CH₂C=CH) onto a molecule, forming a propargyl ether. This functional group is a versatile building block in organic synthesis, serving as a precursor for various subsequent reactions such as click chemistry, transition-metal-catalyzed coupling reactions, and the synthesis of complex molecular architectures. Propargyl methanesulfonate (propargyl mesylate) is an effective electrophile for this purpose, reacting with alcohols under basic conditions in a Williamson ether synthesis.[1][2] This reaction proceeds via an SN2 mechanism, where the deprotonated alcohol (alkoxide) acts as a nucleophile.[3][4]

These application notes provide detailed protocols for the O-propargylation of primary, secondary, and phenolic alcohols using propargyl methanesulfonate, along with representative data and safety information.

Key Applications:

 Bioconjugation and Labeling: The terminal alkyne of the propargyl group allows for facile attachment of molecules to biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.



- Drug Discovery: The propargyl moiety is present in various biologically active compounds and can be used to modify existing drug candidates to improve their properties.
- Materials Science: Propargylated molecules are used in the synthesis of polymers and functional materials.
- Organic Synthesis: Propargyl ethers are valuable intermediates for the synthesis of heterocycles, natural products, and other complex organic molecules.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the O-propargylation of various alcohol substrates with propargyl methanesulfonate. These reactions are generally performed under anhydrous conditions to prevent hydrolysis of the base and the electrophile.

Entry	Alcohol Substrate	Base (Equivalen ts)	Solvent	Temperatu re (°C)	Time (h)	Yield (%)
1	Benzyl Alcohol	NaH (1.2)	THF	0 to rt	4	92
2	Cyclohexa nol	NaH (1.5)	DMF	rt to 50	12	78
3	Phenol	K ₂ CO ₃ (2.0)	Acetone	reflux	8	85
4	4- Methoxybe nzyl alcohol	NaH (1.2)	THF	0 to rt	3	95
5	(R)-(-)-2- Octanol	NaH (1.5)	DMF	rt to 60	18	75
6	4- Nitrophenol	K₂CO₃ (2.0)	DMF	80	6	91



Note: The data presented are representative and actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

Safety Precautions: Propargyl methanesulfonate is a toxic and potentially lachrymatory compound. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with care under an inert atmosphere.

Protocol 1: O-propargylation of a Primary Alcohol (Benzyl Alcohol)

This protocol describes the general procedure for the O-propargylation of a primary alcohol using sodium hydride as the base.

Materials:

- · Benzyl alcohol
- Propargyl methanesulfonate
- Sodium hydride (60% dispersion in mineral oil)
- Anhydrous tetrahydrofuran (THF)
- Saturated agueous ammonium chloride (NH₄Cl) solution
- Diethyl ether
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- · Magnetic stirrer and stir bar



- Septum and needles
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).
- Add anhydrous THF to the flask to create a slurry.
- Cool the flask to 0 °C using an ice bath.
- Slowly add a solution of benzyl alcohol (1.0 equivalent) in anhydrous THF to the NaH slurry via a syringe.
- Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium alkoxide.
- Add propargyl methanesulfonate (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
- Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with water and then brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.



• Purify the crude product by flash column chromatography on silica gel to obtain the desired propargyl ether.

Protocol 2: O-propargylation of a Phenol

This protocol outlines the procedure for the O-propargylation of a phenol using potassium carbonate as the base.

Materials:
Phenol
- Dranaray I mathanacy Ifanata
Propargyl methanesulfonate
 Potassium carbonate (K₂CO₃), anhydrous
r stassiam sarsonate (1.22005), armyarous
Anhydrous acetone or dimethylformamide (DMF)
• Water
Ethyl acetate
• Brine
• Aphydrous sodium sulfato (Na-SO.)
Anhydrous sodium sulfate (Na ₂ SO ₄)
Round-bottom flask with a reflux condenser
Magnetic stirrer and stir bar

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· Heating mantle

Separatory funnel

Rotary evaporator

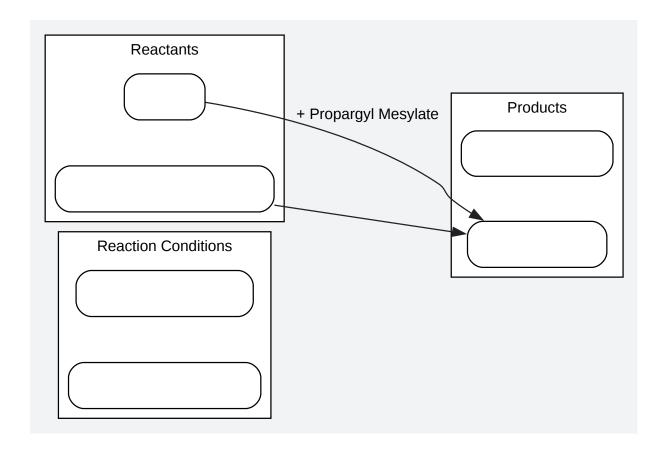
Procedure:



- To a round-bottom flask, add phenol (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).
- Add anhydrous acetone or DMF as the solvent.
- Add propargyl methanesulfonate (1.2 equivalents) to the mixture.
- Attach a reflux condenser and heat the reaction mixture to reflux (for acetone) or at 80 °C (for DMF) with vigorous stirring for 8 hours. Monitor the reaction progress by TLC.
- After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure to remove the solvent.
- Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
- Wash the organic layer with water and then brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography or recrystallization to yield the pure aryl propargyl ether.

Visualizations

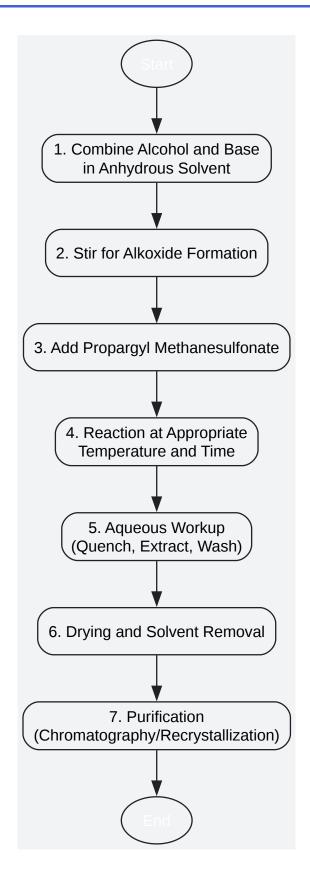




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Caption: General reaction scheme for the O-propargylation of an alcohol.





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